Methyl 2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate
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Overview
Description
Methyl 2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate backbone to a single bond, forming saturated esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted esters, carboxylic acids, ketones, and saturated esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards certain targets. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)-3-(4-fluorophenyl)prop-2-enoate
- Methyl 2-(chloromethyl)-3-(4-chlorophenyl)prop-2-enoate
- Methyl 2-(chloromethyl)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Methyl 2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both chloromethyl and fluorophenyl groups, which impart distinct chemical reactivity and biological activity. The fluorine atom in the phenyl ring can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H10ClFO2 |
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Molecular Weight |
228.65 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClFO2/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8/h2-6H,7H2,1H3 |
InChI Key |
HLDYPEYBJDRQPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)F)CCl |
Origin of Product |
United States |
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